N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Description
N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a synthetic compound often researched for its various applications in chemistry, biology, and medicine. This compound has a unique structure that allows it to interact with specific molecular targets, making it a point of interest in various scientific studies.
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-12-4-3-5-14(26-17(19)20)11(12)10-21-16(25)13-6-7-15(23-22-13)24-8-1-2-9-24/h3-7,17H,1-2,8-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTGAMLURWIHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=C(C=CC=C3F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves a multi-step synthesis. One common method includes:
Initial Formation: : Starting with 2-(difluoromethoxy)-6-fluorobenzaldehyde, it undergoes a condensation reaction with a suitable amine to form the benzylamine intermediate.
Cyclization: : The intermediate then reacts with 3-carboxypyridazine in the presence of a cyclizing agent to form the pyrrolidinyl ring.
Final Assembly: : Further functionalization steps are carried out to attach the pyridazine moiety, resulting in the final compound.
Industrial Production Methods
For large-scale production, the same synthetic steps can be optimized for industrial processes:
Optimization of Reaction Conditions: : Use of catalysts and solvents that maximize yield and purity.
Scaling Up: : Employing continuous flow reactors and automated synthesis setups to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidinyl moiety.
Reduction: : Reduction of the nitro groups on the pyridazine ring can be achieved under hydrogenation conditions.
Substitution: : The fluorine atoms can be substituted with other halogens or nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Substitution Reagents: : Halogens (Br2, Cl2) and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions include various fluorinated derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: : The compound can act as a ligand in catalytic cycles, enhancing the efficiency of certain reactions.
Material Science: : Used in the synthesis of polymers with unique properties due to its fluorinated structure.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and pathways.
Protein Binding: : Useful in the study of protein-ligand interactions due to its affinity for specific protein domains.
Medicine
Drug Development: : Potential candidate for developing new medications due to its biological activity.
Diagnostic Imaging: : Its fluorinated structure allows it to be used in imaging studies, especially in PET scans.
Industry
Agricultural Chemicals: : Can be used in the development of new pesticides or herbicides.
Pharmaceutical Intermediates: : Used as a building block in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The compound exerts its effects primarily through:
Molecular Targets: : Binding to specific receptors or enzymes, inhibiting their activity.
Pathways Involved: : Interaction with molecular pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(difluoromethoxy)-phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide: : Similar structure but lacks the fluorine atom at the 6-position.
N-[[2-(methoxy)-6-fluorophenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide: : Contains a methoxy group instead of difluoromethoxy.
Highlighting Uniqueness
N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its difluoromethoxy and fluorophenyl groups, which enhance its biological activity and chemical stability compared to its analogs. These features make it more effective in binding to molecular targets and potentially more versatile in its applications across various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
